6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione
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Overview
Description
6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including alkyl halides and aryl halides, can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: A wide range of substituted triazines with different functional groups.
Scientific Research Applications
6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interfere with cellular pathways by modulating signal transduction processes, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
6-methyl-5-(propylamino)-1,2,4-triazine-3(2H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-methyl-5-(propylamino)-2H-1,2,4-triazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-3-4-8-6-5(2)10-11-7(12)9-6/h3-4H2,1-2H3,(H2,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWNACLKHKGZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=S)NN=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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